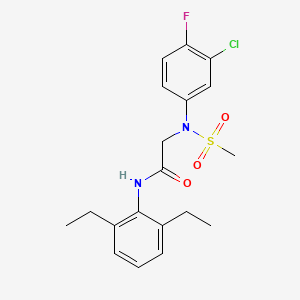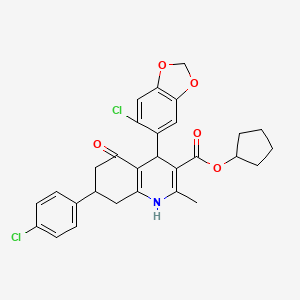![molecular formula C24H33NO4 B5110497 [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective kappa opioid receptor antagonist. JDTic has been found to be a promising drug candidate for the treatment of various diseases such as depression, anxiety, and addiction.
Mécanisme D'action
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol acts as a selective kappa opioid receptor antagonist. Kappa opioid receptors are involved in the regulation of pain, stress, and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol blocks the activation of kappa opioid receptors by endogenous opioids such as dynorphin. This blockade leads to the reduction of drug-seeking behavior and the alleviation of depression and anxiety.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol also increases the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce the release of corticotropin-releasing factor, a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its selectivity for kappa opioid receptors. This selectivity allows for the study of the specific effects of kappa opioid receptor blockade. However, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a relatively low potency and affinity for kappa opioid receptors compared to other kappa opioid receptor antagonists. This low potency may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One direction is the investigation of its potential therapeutic effects in humans. Another direction is the development of more potent and selective kappa opioid receptor antagonists. In addition, the role of kappa opioid receptors in the regulation of pain, stress, and addiction is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Méthodes De Synthèse
The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves several steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step is the protection of the phenol group of 3-methoxybenzyl alcohol with a TBDMS group. The third step is the coupling of 2,4-dimethoxy-3-methylbenzyl bromide with the protected piperidine using a palladium catalyst. The fourth step is the removal of the Boc group using TFA. The final step is the removal of the TBDMS group using TBAF.
Applications De Recherche Scientifique
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has also been found to have antidepressant and anxiolytic effects. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-18-22(28-3)10-9-20(23(18)29-4)15-25-12-6-11-24(16-25,17-26)14-19-7-5-8-21(13-19)27-2/h5,7-10,13,26H,6,11-12,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPLBYIYYRWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)